2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline
Overview
Description
Synthesis Analysis
The synthesis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a closely related compound to 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline, has been achieved through a process involving the reaction of amino quinoxaline derivatives with specific reagents. This synthesis pathway highlights the mutagenic potency of MeIQx, suggesting a structural basis for the activity of similar compounds, including the azido-derivatives (Kasai et al., 1981).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of multiple methyl groups and a nitrogen-containing ring system, which is crucial for their mutagenic activity. Studies on MeIQx have shown that its structure-activity relationship is significant for understanding the mutagenic potential of heterocyclic amines, providing insights into the characteristics that might be present in 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline.
Chemical Reactions and Properties
Reactivity studies of nitrosoamino derivatives of MeIQx, which are chemically similar to azido derivatives, have provided insights into the stability and potential reactivity of such compounds under various conditions. These studies are indicative of the types of chemical reactions that 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline might undergo, including transformations in acidic or basic conditions, and interactions with biomolecules (Lakshmi et al., 2006).
Scientific Research Applications
Metabolism in Rat Liver Cells : MeIQx is transformed into six metabolites in rat liver cells. About 40% is transformed to 2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-4(or5)-yl sulfate, among other oxygenated metabolites, suggesting its involvement in various metabolic pathways (Wallin et al., 1989).
Carcinogenic Potential in Mice : The Dlb-1 assay indicates that MeIQx reflects carcinogenic potential, supporting its use in carcinogenic studies (Winton et al., 1990).
Role in Colon Cancer Initiation : The stability of N-NO-MeIQx at various pH levels suggests its role in colon cancer initiation (Lakshmi et al., 2006).
Mutagen Formation Reduction : Flavone has been shown to reduce the formation of MeIQx mutagens during food processing, linking dietary components to mutagen formation (Lee et al., 1992).
Metabolites in Rats : MeIQx is metabolized into non-mutagenic compounds in rats, indicating detoxification pathways (Turesky et al., 1988).
Disposition and Metabolism in Rats : It is found in various rat tissues, especially the liver and kidneys, and its metabolites are present in bile, urine, and feces (Sjödin et al., 1989).
Metabolism in Human Hepatocytes : Human hepatocytes metabolize MeIQx, involving enzymes like CYP1A2 and CYP1A1, suggesting its relevance in human cancer research (Langouët et al., 2001).
Presence in Dialysis Fluid : MeIQx has been detected in dialysis fluid of patients with uremia, indicating its systemic presence in these patients (Yanagisawa et al., 1986).
Mutagenic Metabolites in Rats : MeIQx is converted into mutagenic metabolites in rats, demonstrating its mutagenic potency (Hayatsu et al., 1987).
Interindividual Variation in Metabolism : There is significant interindividual variation in the metabolism and disposition of MeIQx, which impacts its genotoxic effects (Turesky et al., 1998).
properties
IUPAC Name |
2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N7/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(16-17-12)18(8)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRZXQKNDINQJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152657 | |
Record name | 3H-Imidazo(4,5-f)quinoxaline, 2-azido-3,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline | |
CAS RN |
120018-43-1 | |
Record name | 3H-Imidazo(4,5-f)quinoxaline, 2-azido-3,8-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120018431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Imidazo(4,5-f)quinoxaline, 2-azido-3,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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